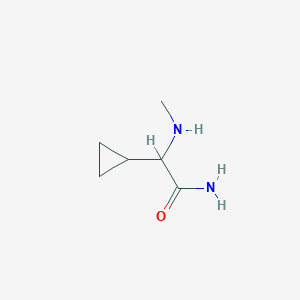

2-Cyclopropyl-2-(methylamino)acetamide

Description

2-Cyclopropyl-2-(methylamino)acetamide (C₁₀H₁₃NO, molecular weight 163.22 g/mol) is a small organic compound characterized by a cyclopropyl group and a methylamino substituent on the central acetamide backbone . The compound’s collision cross-section (CCS) data, determined via ion mobility spectrometry, reveals adduct-specific values such as 126.2 Ų for [M+H]+ and 135.5 Ų for [M+Na]+, indicating moderate polarity and compact molecular geometry . While its exact applications remain understudied, structural analogs suggest roles in medicinal chemistry, particularly in targeting enzymes or receptors requiring sterically constrained ligands.

Properties

CAS No. |

1251215-60-7 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-cyclopropyl-2-(methylamino)acetamide |

InChI |

InChI=1S/C6H12N2O/c1-8-5(6(7)9)4-2-3-4/h4-5,8H,2-3H2,1H3,(H2,7,9) |

InChI Key |

XCORKBCUJGGENR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(C1CC1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(methylamino)acetamide can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with methyl isocyanate under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. Another method involves the use of cyclopropylcarbonyl chloride and methylamine, which react to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopropyl-2-(methylamino)acetamide may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(methylamino)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.

Scientific Research Applications

2-Cyclopropyl-2-(methylamino)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(Cyclopropylmethyl)-2-(methylamino)acetamide (CAS 1016764-96-7)

- Molecular Formula : C₈H₁₅N₂O

- Key Differences : Replaces the cyclopropyl group with a cyclopropylmethyl chain, increasing hydrophobicity and steric bulk.

- Implications : Enhanced lipophilicity may improve membrane permeability but reduce solubility in aqueous media. Safety data highlight handling precautions for inhalation risks .

2-[(2-Methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (CAS 91402-10-7)

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Synthesis: Achieves 90% yield via optimized routes involving amidine intermediates , contrasting with the simpler synthesis of 2-cyclopropyl-2-(methylamino)acetamide, which lacks nitro or heterocyclic moieties.

N-Cyclopropyl-2-({2-[(dimethylamino)methyl]-2-methylpropyl}amino)acetamide

- Molecular Formula : C₁₂H₂₅N₃O

- Applications : The tertiary amine group may enhance interactions with acidic residues in protein targets .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | CCS [M+H]+ (Ų) |

|---|---|---|---|

| 2-Cyclopropyl-2-(methylamino)acetamide | 163.22 | 0.98 | 126.2 |

| N-(Cyclopropylmethyl)-2-(methylamino)acetamide | 155.21 | 1.45 | N/A |

| 2-[(2-Methylpropyl)amino]-N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide | 334.40 | 2.81 | N/A |

- Analysis : The cyclopropyl derivative exhibits lower molecular weight and LogP than its analogs, favoring pharmacokinetic properties like absorption. The nitro-thiazolyl analog’s high LogP suggests prolonged tissue retention but possible solubility challenges .

Pharmacological Potential

- Fluorinated Derivatives: Patent EP Example 105 describes a fluoromethyl-oxazolidinone acetamide analog with demonstrated activity in kinase inhibition, suggesting that halogenation could enhance target affinity .

- Safety Profiles: N-(Cyclopropylmethyl)-2-(methylamino)acetamide’s safety data emphasize respiratory irritation risks, whereas the nitro-thiazolyl analog’s toxicity remains uncharacterized .

Biological Activity

2-Cyclopropyl-2-(methylamino)acetamide, also known as 2-cyclopropyl-N-[2-(methylamino)ethyl]acetamide, is a compound with the molecular formula and a molecular weight of approximately 172.23 g/mol. This compound has garnered attention in biological research due to its potential pharmacological activities, including antimalarial and antibacterial properties.

Antimalarial Activity

Recent studies have indicated that compounds structurally related to 2-cyclopropyl-2-(methylamino)acetamide exhibit significant antimalarial activity. For instance, a study highlighted the effectiveness of cyclopropyl carboxamide derivatives against Plasmodium falciparum, with IC50 values indicating potent inhibition of parasite growth. Specifically, the compound W499, which shares structural similarities with 2-cyclopropyl-2-(methylamino)acetamide, demonstrated an EC50 of 0.28 μM without cytotoxicity towards human HepG2 cells (CC50 > 40 μM) .

Antibacterial Activity

The antibacterial potential of 2-cyclopropyl-2-(methylamino)acetamide has also been explored. Its derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, compounds related to this structure exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the cyclopropyl group can significantly impact biological activity. For instance, replacing the cyclopropyl group with other aliphatic groups resulted in varying degrees of potency, with some substitutions leading to a loss in activity by several folds . The optimal para-substitution pattern on the carboxamide was found to be crucial for maintaining high activity levels.

| Compound | Structure Modification | EC50 (μM) | Notes |

|---|---|---|---|

| W499 | Original | 0.28 | Effective against P. falciparum |

| 29 | Cyclopropyl removed | >10 | Loss of activity |

| 30 | Methyl substitution | 0.31 | Moderate activity |

| 34 | Trifluoroethyl | >10 | Significant loss of activity |

The mechanism by which 2-cyclopropyl-2-(methylamino)acetamide exerts its biological effects is likely linked to its interaction with specific molecular targets within the cells. This may involve inhibition of key enzymes or interference with cellular signaling pathways critical for pathogen survival and proliferation.

Case Studies and Research Findings

- Antimalarial Screening : A screening of various cyclopropyl carboxamide compounds revealed that those similar to 2-cyclopropyl-2-(methylamino)acetamide had promising results against malaria parasites, highlighting its potential as a lead compound for further drug development .

- Antibacterial Efficacy : In a comparative study involving multiple synthesized monomeric alkaloids, derivatives of this compound displayed consistent antibacterial activity across several strains, reinforcing its applicability in treating bacterial infections .

- Toxicity Assessment : Importantly, many derivatives were assessed for cytotoxicity towards human cell lines, revealing that most did not exhibit harmful effects at therapeutic concentrations, which is a crucial factor in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.